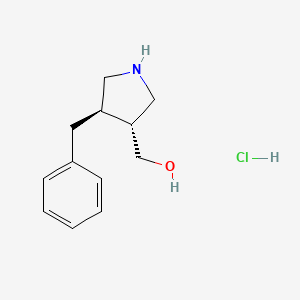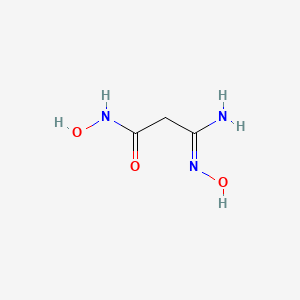
N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide is a unique compound that belongs to the class of N-hydroxyamino acids These compounds are characterized by the presence of both hydroxylamine and imino groups, which confer distinct chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide typically involves the reaction of hydroxylamine with an appropriate precursor. One common method is the reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate . This reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
科学的研究の応用
N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.
類似化合物との比較
Similar Compounds
N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide: Unique due to its dual hydroxylamine and imino groups.
N-Hydroxy-4-(hydroxyamino)-4-iminobutanamide: Similar structure but with an additional carbon in the backbone.
N-Hydroxy-2-(hydroxyamino)-2-iminopropanamide: Similar but with a different position of the hydroxylamine group.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
849833-63-2 |
|---|---|
分子式 |
C3H7N3O3 |
分子量 |
133.11 g/mol |
IUPAC名 |
(3Z)-3-amino-N-hydroxy-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C3H7N3O3/c4-2(5-8)1-3(7)6-9/h8-9H,1H2,(H2,4,5)(H,6,7) |
InChIキー |
KJLHDYYDHSKUPX-UHFFFAOYSA-N |
異性体SMILES |
C(/C(=N/O)/N)C(=O)NO |
正規SMILES |
C(C(=NO)N)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


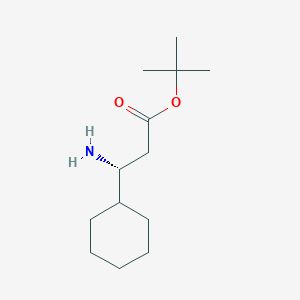
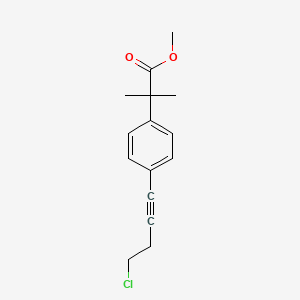

![3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B15279818.png)
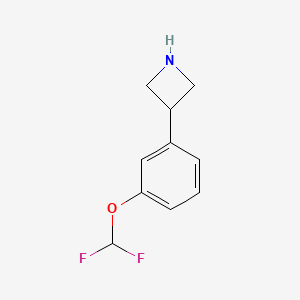
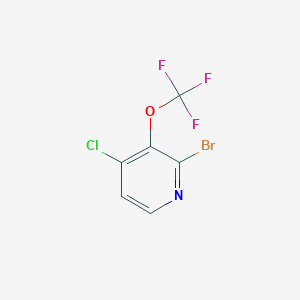
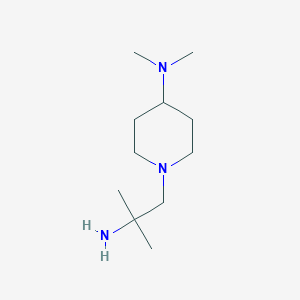


![7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine](/img/structure/B15279843.png)



